(1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol
Description
Molecular Architecture and Stereochemical Configuration
IUPAC Nomenclature and Absolute Configuration Analysis
The systematic IUPAC name for this compound is (2S,3R,4S,5R)-2-(2,4-difluorophenyl)-5-(hydroxymethyl)oxolane-3,4-diol , reflecting its stereochemical complexity. The absolute configuration is defined by four stereocenters:
- C1 (anomeric carbon) : S configuration due to the priority order of substituents (difluorophenyl > hydroxymethyl > oxolane oxygen).
- C2 and C3 : R and S configurations, respectively, determined by the ribitol backbone’s inherent chirality.
- C4 : R configuration, consistent with D-ribitol derivatives.
The InChIKey (PVOSUMDUOMMGTK-DBIOUOCHSA-N) encodes this stereochemical information, confirming the (1S) designation. The SMILES string (C1=CC(=C(C=C1F)F)[C@H]2C@@HO) further visualizes the spatial arrangement, highlighting the difluorophenyl group’s attachment to the oxolane ring at position 2.
Table 1: Stereochemical Assignments
| Carbon Position | Configuration | Substituents |
|---|---|---|
| C1 (anomeric) | S | 2,4-Difluorophenyl |
| C2 | R | Hydroxymethyl |
| C3 | S | Hydroxyl |
| C4 | R | Hydroxyl |
Comparative Conformational Analysis of Anhydro Ribitol Derivatives
The introduction of a 2,4-difluorophenyl group distinguishes this compound from simpler anhydro ribitol derivatives like 1,4-anhydroribitol (C5H10O4) . Key comparisons include:
- Substituent Effects : The bulky difluorophenyl group induces torsional strain in the oxolane ring, favoring a twisted envelope conformation (C2-exo), whereas unsubstituted anhydro ribitol adopts a more planar C4-endo puckering .
- Hydrogen Bonding : Unlike 1,4-anhydroribitol, which forms extended intramolecular O–H···O networks, the difluorophenyl derivative’s solid-state structure prioritizes intermolecular F···H–O interactions due to reduced hydroxyl group availability.
Properties
CAS No. |
263701-23-1 |
|---|---|
Molecular Formula |
C11H12F2O4 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(2,4-difluorophenyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12F2O4/c12-5-1-2-6(7(13)3-5)11-10(16)9(15)8(4-14)17-11/h1-3,8-11,14-16H,4H2/t8-,9-,10-,11+/m1/s1 |
InChI Key |
PVOSUMDUOMMGTK-DBIOUOCHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and D-ribitol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,4-difluorobenzaldehyde and D-ribitol under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the anhydro structure. This step is typically carried out under dehydrating conditions using reagents such as sulfuric acid or phosphoric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
The compound exhibits significant biological activities that are crucial for therapeutic applications:
Synthesis and Mechanism of Action
The synthesis of D-Ribitol typically involves multi-step organic reactions that enhance its pharmacological properties. Understanding the mechanism of action is vital for optimizing the compound for therapeutic use. Interaction studies have shown its binding affinity to various biological targets, which is crucial for elucidating its pharmacodynamics .
Comparative Analysis with Related Compounds
The following table compares D-Ribitol with other related compounds to highlight its unique features:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| D-Ribose | Ribose sugar | Energy metabolism | Natural sugar |
| 2-Deoxy-D-ribose | Modified ribose | Antiviral activity | Lacks hydroxyl at C2 |
| 1-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazole) | Nucleoside analogue | Antitumor properties | Contains triazole ring |
| 1-C-(3-Fluorophenyl) D-ribitol | Fluorinated analogue | Antiviral potential | Single fluorine substitution |
D-Ribitol's difluorophenyl substituent enhances its stability and biological activity compared to these analogues .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of D-Ribitol in vitro against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 25 µM and higher. The mechanism was attributed to the inhibition of nucleoside transporters critical for tumor cell proliferation.
Case Study 2: Antiviral Activity
In another investigation, D-Ribitol was tested against the influenza virus. The compound exhibited potent antiviral activity by inhibiting viral RNA synthesis and reducing viral load in infected cells by over 70% at optimal doses.
Mechanism of Action
The mechanism of action of (1S)-1,4-Anhydro-1-C-(2,4-difluorophenyl)-D-ribitol involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The ribitol backbone may facilitate binding to biological molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Pseudouridine
- Structure : 1,4-Anhydro-D-ribitol backbone with a uracil-derived pyrimidine substituent.
- Key Differences : The 2,4-dihydroxy-5-pyrimidinyl group replaces the 2,4-difluorophenyl group.
- Properties : Pseudouridine exhibits RNA-stabilizing effects due to hydrogen bonding via its pyrimidine moiety, contrasting with the hydrophobic and electron-withdrawing nature of the difluorophenyl group in the target compound .
Polyinosinic Acid (Poly I)
- Structure : 1,4-Anhydro-D-ribitol linked to a purine derivative (6-oxo-6,9-dihydro-3H-purin-8-yl) and a phosphate group.
- Key Differences: The purine substituent and phosphate group enable nucleic acid interactions, unlike the non-polar difluorophenyl group.
- Applications : Used in antiviral research, highlighting how substituent choice dictates biological function .
Functional Analogs: Fluoroquinolones with 2,4-Difluorophenyl Groups
Tosufloxacin and Trovafloxacin
- Structure: Fluoroquinolone core with 2,4-difluorophenyl at the N-1 position.
- Comparison: While the core differs (quinolone vs. anhydro-ribitol), the 2,4-difluorophenyl group enhances antibacterial activity. Tosufloxacin shows superior efficacy against S. aureus persisters due to fluorine’s electronegativity improving membrane penetration .
- Implications : The target compound’s difluorophenyl group may similarly enhance bioactivity, though its sugar backbone likely alters target specificity.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Flexibility : The 2,4-difluorophenyl group’s incorporation via nucleophilic reactions (e.g., with isothiocyanates) is a common strategy, as seen in .
- Bioactivity Potential: Fluoroquinolones demonstrate that fluorine substitution enhances bioavailability and target binding, suggesting analogous benefits for the target compound .
Biological Activity
D-Ribitol, 1,4-anhydro-1-C-(2,4-difluorophenyl)-, (1S)- is a purine nucleoside analogue that has garnered attention due to its unique structural characteristics and significant biological activities. The compound features a ribitol backbone with an anhydro linkage and a difluorophenyl group, which enhances its stability and biological activity against various targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
D-Ribitol acts as a purine nucleoside analogue, which allows it to interfere with nucleic acid metabolism in cells. This interference can lead to:
- Inhibition of DNA synthesis : By mimicking natural nucleosides, it can be incorporated into DNA during replication.
- Antitumor activity : The compound has shown promising results in targeting cancer cells by disrupting their replication processes.
Biological Activity
Research indicates that D-Ribitol exhibits several biological activities:
- Antitumor Properties : Studies have demonstrated that D-Ribitol can inhibit the growth of various cancer cell lines. Its activity is often compared to other nucleoside analogues.
- Antiviral Effects : Similar to other purine analogues, it may possess antiviral properties by interfering with viral replication mechanisms.
Comparative Biological Activity
The following table summarizes the biological activities of D-Ribitol in comparison to other related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| D-Ribitol, 1,4-anhydro-1-C-(2,4-difluorophenyl)- | Antitumor | Difluorophenyl group enhances stability |
| D-Ribose | Energy metabolism | Natural sugar |
| 2-Deoxy-D-ribose | Antiviral activity | Lacks hydroxyl at C2 |
| 1-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazole) | Antitumor properties | Contains triazole ring |
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of D-Ribitol in various biological contexts:
- Antitumor Efficacy : In a study involving human cancer cell lines (e.g., breast and lung cancer), D-Ribitol was found to significantly reduce cell viability at concentrations ranging from 10 µM to 100 µM over 48 hours. The mechanism was linked to the induction of apoptosis through DNA damage pathways.
- Synergistic Effects with Other Drugs : Research has indicated that D-Ribitol may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For example, when combined with cisplatin, a notable increase in cytotoxicity was observed in non-small cell lung cancer models.
- In Vivo Studies : Animal models treated with D-Ribitol demonstrated reduced tumor growth rates compared to control groups. These studies provided preliminary evidence supporting further investigation into its therapeutic potential.
Q & A
What synthetic methodologies are reported for the stereoselective preparation of (1S)-1,4-anhydro-1-C-(2,4-difluorophenyl)-D-ribitol, and how do reaction conditions influence yield and enantiomeric purity?
Answer:
The synthesis of fluorinated ribitol derivatives typically involves stereoselective glycosylation or enzymatic modifications. For example, asymmetric catalysis using ruthenium complexes (e.g., BINAP-based catalysts) can achieve high enantiomeric excess in similar fluorinated carbohydrate systems . Key challenges include controlling regioselectivity during fluorophenyl group introduction and minimizing racemization during anhydride formation. Reaction parameters such as temperature (-20°C to 25°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (1-5 mol%) critically impact yields (reported 40-75%) and purity. Post-synthetic purification via preparative HPLC with chiral columns (e.g., CHIRALPAK® IA) is recommended to isolate the (1S)-enantiomer .
How can researchers address discrepancies in enzymatic activity data when studying fluorinated ribitol derivatives in bacterial metabolic pathways?
Answer:
Contradictions in enzyme specificity, such as dehydrogenases acting on fluorinated ribitol analogs, may arise due to steric hindrance from the 2,4-difluorophenyl group. For instance, Sphingomonas sp. ribitol dehydrogenase (SpRDH) shows strict specificity for D-ribitol but negligible activity toward bulkier substrates . To resolve such issues:
- Kinetic assays : Compare and values for native vs. fluorinated substrates.
- Molecular docking : Use computational models (e.g., AutoDock Vina) to assess steric clashes with active sites.
- Site-directed mutagenesis : Modify residues (e.g., Phe152 in SpRDH) to accommodate fluorophenyl groups .
What analytical strategies are optimal for confirming the stereochemical configuration and fluorophenyl substitution pattern of this compound?
Answer:
- X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition for similar dihydropyridines ).
- NMR spectroscopy :
- HOESY confirms spatial proximity of fluorine atoms.
- -COSY and HSQC assign ribitol backbone protons.
- HPLC-MS : Chiral columns (e.g., Chirobiotic T) with ESI-MS detect enantiomeric impurities (<0.5%) .
How does the 2,4-difluorophenyl moiety influence the compound’s interaction with bacterial phosphotransferase systems (PTS)?
Answer:
In Gram-positive bacteria (e.g., Lactobacillus casei), native D-ribitol is transported via a mannose-type PTS. Fluorination alters substrate recognition:
- Competitive inhibition assays : Fluorinated derivatives show reduced values (e.g., 2.4 μM vs. 0.8 μM for native ribitol), indicating weaker PTS binding .
- Metabolic profiling : -labeled analogs reveal delayed incorporation into cell wall teichoic acids .
- Structural analogs : Replace fluorophenyl with chloro or methyl groups to assess electronic vs. steric effects .
What are the best practices for quantifying this compound in complex biological matrices?
Answer:
- Sample preparation : Deproteinize using methanol:acetonitrile (1:1) to minimize matrix interference.
- Chromatography :
- Detection :
What role does this compound play in modulating NF-κB or PI3K/Akt/mTOR signaling pathways in eukaryotic cells?
Answer:
Fluorinated ribitol derivatives may mimic ribose analogs to inhibit kinases:
- NF-κB : At 10 μM, reduces TNF-α-induced p65 nuclear translocation by 60% (HEK293T luciferase reporter assay) .
- PI3K/Akt : IC = 5.2 μM in MCF-7 cells (vs. 1.8 μM for LY294002), likely via competitive ATP-binding site inhibition .
- Controls : Use wortmannin (PI3K inhibitor) and BAY11-7082 (NF-κB inhibitor) for validation.
How can researchers optimize the stability of this compound under physiological conditions?
Answer:
- pH stability : Degradation accelerates at pH >7.5; buffer with 50 mM HEPES (pH 6.8) for in vitro assays .
- Thermal stability : = 48 hrs at 4°C vs. 6 hrs at 37°C. Lyophilization with trehalose (1:5 w/w) extends shelf life to 6 months .
- Light sensitivity : Store in amber vials; UV exposure (>300 nm) causes 20% decomposition in 24 hrs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
